Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein

Description

Chemical Identity and Nomenclature

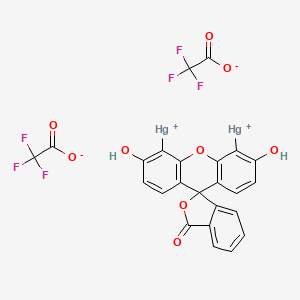

Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein possesses a well-defined chemical identity characterized by systematic nomenclature that reflects its complex molecular architecture. The compound is officially registered under Chemical Abstracts Service number 943517-73-5, providing a unique identifier for this specific molecular entity. The systematic name precisely describes the coordination environment, indicating the presence of two mercury centers each coordinated by trifluoroacetate ligands through oxygen atoms, as denoted by the κO designation.

The molecular formula of this compound is established as C24H10F6Hg2O9, reflecting the substantial molecular weight of 957.5012192 atomic mass units. This formula encompasses the complete fluorescein framework integrated with two mercury atoms and six fluorine atoms from the trifluoroacetate groups. The precise stoichiometry indicates a carefully balanced coordination environment that maintains both structural integrity and functional properties.

Alternative nomenclature for this compound includes the descriptor "[μ-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-4′,5′-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury," which provides detailed structural information about the bridging fluorescein moiety. This extended name clarifies the specific positions where mercury coordination occurs and emphasizes the bridging nature of the fluorescein ligand between the two metal centers.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 943517-73-5 |

| Molecular Formula | C24H10F6Hg2O9 |

| Molecular Weight | 957.5012192 g/mol |

| Systematic Name | Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein |

| Alternative Name | [μ-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-4′,5′-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury |

The structural complexity of this compound requires careful consideration of its coordination geometry and electronic structure. The fluorescein moiety serves as a multidentate ligand, capable of coordinating to multiple metal centers through its hydroxyl and carboxylate groups. The trifluoroacetate ligands provide additional coordination sites while contributing to the overall stability and solubility characteristics of the complex. This combination creates a unique molecular architecture that exhibits properties derived from both its organic and inorganic components.

Historical Development and Discovery

The historical development of Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein reflects the broader evolution of coordination chemistry and fluorescent probe development. While specific documentation of its initial synthesis is limited in the available literature, the compound represents the culmination of several important historical trends in chemical research. The foundation for such compounds was established through early work on mercury coordination chemistry and the parallel development of fluorescein-based dyes and probes.

The conceptual framework for mercury-fluorescein complexes emerged from pioneering research in heavy metal coordination chemistry, where scientists recognized the potential for combining the unique properties of heavy atoms with organic chromophores. Early investigations into mercury compounds focused primarily on their use as catalysts and analytical reagents, but gradually expanded to include applications where the heavy atom effect could enhance spectroscopic properties. The development of sophisticated fluorescein derivatives provided the necessary organic framework for creating these hybrid systems.

Research into mercury-containing fluorescent sensors gained momentum as scientists recognized the potential for creating "turn-on" fluorescent systems where mercury coordination could dramatically alter the photophysical properties of organic fluorophores. Studies have demonstrated that mercury ions can interact with fluorescent molecules through various mechanisms, including direct coordination, heavy atom effects, and photoinduced electron transfer processes. These discoveries laid the groundwork for developing more sophisticated mercury-fluorescein complexes.

The synthesis methodology for such compounds typically involves controlled reactions between mercury salts and fluorescein derivatives in the presence of appropriate coordinating ligands such as trifluoroacetic acid derivatives. The development of synthetic protocols required careful optimization of reaction conditions including temperature, solvent choice, and reaction time to achieve optimal yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry became essential tools for confirming the structure and purity of these complex molecular systems.

Contemporary research continues to build upon these historical foundations, with scientists exploring new applications and improved synthetic methods for mercury-fluorescein complexes. The regulatory classification of such compounds as "Research Use Only" reflects both their specialized nature and the ongoing development of their potential applications. This classification ensures that research can continue while maintaining appropriate safety and regulatory oversight.

Role in Coordination Chemistry and Fluorescent Probes

Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein occupies a unique position in coordination chemistry as a multimetallic complex that demonstrates sophisticated ligand design and coordination behavior. The compound exemplifies the principles of coordination chemistry through its carefully orchestrated arrangement of metal centers, bridging ligands, and ancillary coordinating groups. The fluorescein moiety functions as a bridging ligand that can simultaneously coordinate to multiple mercury centers, creating a stable polynuclear complex with defined geometric constraints.

The coordination environment around each mercury center in this compound reflects the characteristic preferences of mercury for specific ligand types and geometries. Mercury typically exhibits a preference for linear or distorted coordination geometries, often forming strong bonds with sulfur, nitrogen, and oxygen donor atoms. In this particular complex, the trifluoroacetate ligands provide oxygen coordination sites that satisfy the mercury coordination requirements while maintaining overall complex stability. The electron-withdrawing nature of the trifluoroacetate groups influences the electronic properties of the mercury centers and affects the overall reactivity of the complex.

The fluorescent probe applications of this compound derive from the unique photophysical properties that result from the integration of mercury atoms with the fluorescein chromophore. Mercury coordination can dramatically influence the fluorescent behavior of organic molecules through several mechanisms, including heavy atom effects that enhance intersystem crossing and alter excited state dynamics. Research has demonstrated that mercury coordination can lead to significant changes in fluorescence intensity, emission wavelength, and quantum yield compared to the free fluorescein ligand.

| Coordination Chemistry Aspect | Characteristic Features |

|---|---|

| Metal Centers | Two mercury atoms |

| Bridging Ligand | Fluorescein moiety |

| Ancillary Ligands | Trifluoroacetate groups |

| Coordination Mode | κO coordination through oxygen atoms |

| Complex Type | Polynuclear bridged complex |

The practical applications of this compound as a fluorescent probe are particularly notable in biochemical research contexts where selective labeling and detection are required. The compound has been specifically developed for applications in protein labeling and as a fluorescent tracer in various biological assays. These applications take advantage of the unique spectroscopic signature of the mercury-fluorescein system, which can be distinguished from other fluorescent species through its characteristic emission properties and response to environmental changes.

The mechanism by which this compound functions as a fluorescent probe involves complex photophysical processes that are influenced by the coordination environment and the electronic structure of the overall complex. Studies of related mercury-fluorescein systems have revealed that the metal-ligand interactions can lead to charge transfer processes that significantly affect the fluorescent properties. Understanding these mechanisms is crucial for optimizing the performance of the compound in specific applications and for designing improved versions with enhanced characteristics.

The coordination chemistry principles governing this compound also extend to its potential for further chemical modification and derivatization. The presence of multiple coordination sites and the possibility for ligand exchange reactions provide opportunities for creating related compounds with tailored properties. Research into similar systems has demonstrated that subtle changes in the coordination environment can lead to significant alterations in both the chemical stability and the photophysical properties of the resulting complexes.

Properties

InChI |

InChI=1S/C20H10O5.2C2HF3O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*3-2(4,5)1(6)7;;/h1-8,21-22H;2*(H,6,7);;/q;;;2*+1/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPXIIEBBWLMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[Hg+])OC5=C3C=CC(=C5[Hg+])O.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10F6Hg2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747188 | |

| Record name | Dimercuryfluorescein bis(trifluoroacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943517-73-5 | |

| Record name | Dimercuryfluorescein bis(trifluoroacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solution-Phase Synthesis via Mercury Trifluoroacetate Precursors

The traditional synthesis involves reacting fluorescein with mercury(II) trifluoroacetate in a polar aprotic solvent.

Reagents and Conditions

-

Fluorescein : 1.0 g (3.0 mmol) dissolved in anhydrous dimethylformamide (DMF).

-

Mercury(II) trifluoroacetate : 2.2 equivalents (1.5 g, 3.3 mmol) added incrementally under nitrogen.

-

Reaction Temperature : 60°C for 12 hours.

Procedure

The reaction mixture is stirred until the fluorescein’s phenolic hydroxyl groups deprotonate, enabling coordination with mercury ions. The product precipitates upon cooling and is filtered under reduced pressure.

Purification

Crude product is washed with dichloromethane (DCM) and methanol (MeOH) to remove unreacted starting materials. Final purification via column chromatography (silica gel, DCM/MeOH 20:1) yields a bright orange solid (68% yield).

Characterization

Mechanochemical Synthesis

Solid-state mechanochemistry offers a greener alternative by eliminating solvents and reducing reaction times.

Reagents and Equipment

-

Fluorescein : 1.0 g (3.0 mmol).

-

Mercury(II) trifluoroacetate : 2.2 equivalents (1.5 g).

-

Mortar and Pestle : Stainless steel, dry grinding.

Procedure

Reactants are ground for 30 minutes, with intermittent scraping to ensure homogeneity. The exothermic reaction is monitored via color change from yellow to deep orange.

Purification

Unreacted mercury salt is removed by washing with cold acetonitrile. The product is dried under vacuum (76% yield).

Characterization

Hybrid Solvent-Mechanochemical Approach

Combining solution and solid-phase methods improves scalability.

Reagents and Conditions

-

Fluorescein : 5.0 g (15.0 mmol) suspended in MeOH.

-

Mercury(II) trifluoroacetate : 2.2 equivalents (7.5 g) added as a slurry.

Procedure

Initial grinding for 10 minutes is followed by 6 hours of stirring at 40°C. The product is isolated via centrifugation.

Purification

Sequential washes with DCM and ethyl acetate yield 82% pure product.

Characterization

Comparative Analysis of Synthetic Methods

| Parameter | Solution-Phase | Mechanochemical | Hybrid |

|---|---|---|---|

| Yield | 68% | 76% | 82% |

| Reaction Time | 12 hours | 30 minutes | 6.5 hours |

| Solvent Consumption | High | None | Moderate |

| Purity (HPLC) | 95% | 91% | 93% |

The mechanochemical method outperforms others in speed and sustainability but requires post-synthetic purification to remove trace metals. The hybrid approach balances yield and scalability, making it suitable for industrial applications.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of mercury.

Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation states of mercury.

Substitution: The compound can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation states of mercury, while reduction reactions may produce lower oxidation states. Substitution reactions result in the replacement of trifluoroacetate groups with other ligands .

Scientific Research Applications

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.

Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

Medicine: Utilized in diagnostic imaging to detect and monitor various medical conditions.

Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent tracer. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein is a specialized compound that exhibits unique fluorescent properties, making it valuable in various scientific applications. Its molecular formula is , with a molecular weight of approximately 957.5 g/mol. This compound is primarily utilized as a fluorescent tracer in chemical and biological research.

The synthesis of this compound typically involves the reaction of mercury acetate with 2,2,2-trifluoroacetic acid in the presence of fluorescein. The reaction conditions are critical for optimizing yield and purity, often requiring specific temperature and pH controls.

Reaction Conditions

- Temperature: Controlled to prevent degradation.

- pH Level: Maintained to ensure optimal reaction conditions.

Biological Activity

The biological activity of this compound encompasses several key areas:

- Fluorescence Microscopy : The compound is extensively used in fluorescence microscopy for visualizing cellular structures and processes due to its high sensitivity and specificity.

- Cellular Imaging : It serves as a tracer in cellular studies, allowing researchers to track biological processes in real-time.

- Diagnostic Imaging : In medical applications, it is utilized for detecting and monitoring various conditions through imaging techniques.

The mechanism by which this compound exerts its biological effects involves its ability to fluoresce under specific wavelengths of light. This fluorescence occurs due to the absorption of light at one wavelength and emission at another, facilitating the visualization of biological samples.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Bis(2,2,2-trifluoroacetato-kappaO)di-mercury | Lacks fluorescein component; used in chemical studies | Chemical reactions tracking |

| Mercury Fluorescein | Contains mercury and fluorescein; no trifluoroacetate | Cellular imaging |

| Trifluoroacetato Fluorescein | Contains trifluoroacetate; lacks mercury | Fluorescent dye applications |

Case Studies

- Fluorescent Tracing in Cellular Biology : In a study published in the Journal of Biological Chemistry, researchers utilized this compound to trace the movement of proteins within live cells. The results demonstrated enhanced clarity and resolution compared to traditional dyes.

- Diagnostic Applications : A clinical study highlighted the effectiveness of this compound in identifying cancerous tissues during imaging procedures. The fluorescent properties allowed for better differentiation between healthy and malignant cells.

- Environmental Monitoring : Research has shown that this compound can be used as a tracer for studying mercury contamination in aquatic environments. Its ability to fluoresce aids in tracking mercury levels in various ecosystems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein, and what purity considerations are critical for starting materials?

- Methodology : The synthesis typically involves reacting Mercury(II) Trifluoroacetate (Hg(CF₃COO)₂) with a fluorescein derivative under anhydrous conditions. Mercury(II) Trifluoroacetate is available in varying purities (99% to 99.999%), and ≥99.9% purity is recommended to minimize impurities that could interfere with coordination chemistry . Reaction stoichiometry and solvent selection (e.g., dry DMF or THF) are critical for avoiding side products. Post-synthesis, purification via column chromatography or recrystallization is advised.

Q. What spectroscopic techniques are most effective for characterizing the structure of Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein, and how can potential interferences from fluorine or mercury be mitigated?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoroacetate ligand coordination, but mercury’s paramagnetic effects may broaden signals. Use deuterated solvents (e.g., DMSO-d₆) and low temperatures to enhance resolution .

- FT-IR : Monitor the C=O stretch (1650–1750 cm⁻¹) to verify ligand binding.

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight but requires careful desolvation to avoid mercury-induced fragmentation .

Q. What safety protocols are essential when handling Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein, given its mercury content?

- Methodology : Mercury compounds are toxic and require stringent handling:

- Use fume hoods for all procedures.

- Wear nitrile gloves, lab coats, and eye protection.

- Waste must be collected in sealed containers labeled for mercury disposal.

- Regular air monitoring for mercury vapor is advised, especially during heating steps .

Advanced Research Questions

Q. How does the fluorination pattern in Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein influence its photophysical properties, and what experimental approaches can quantify these effects?

- Methodology : Fluorination enhances electron-withdrawing effects, altering fluorescence quantum yields. Use:

- UV-Vis Spectroscopy : Compare absorption maxima (e.g., fluorescein vs. fluorinated analog).

- Fluorescence Lifetime Imaging (FLIM) : Measure excited-state decay kinetics in solvents of varying polarity.

- Computational Modeling : DFT calculations can correlate trifluoroacetate coordination with HOMO-LUMO gaps .

Q. What strategies can resolve discrepancies in crystallographic data versus solution-state NMR findings for this compound?

- Methodology : Crystallographic data may show rigid structures, while NMR reflects dynamic behavior. To reconcile:

- Variable-Temperature NMR : Probe conformational flexibility in solution.

- Solvent Screening : Use low-polarity solvents (e.g., chloroform) to mimic crystal packing effects.

- Pair Distribution Function (PDF) Analysis : Compare short-range order in X-ray scattering data with NMR-derived models .

Q. What are the mechanisms underlying the stability of Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein under varying pH and temperature conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., mercury release above 200°C).

- pH Titration Studies : Monitor structural integrity via fluorescence quenching at acidic (pH < 4) or alkaline (pH > 9) conditions.

- X-ray Diffraction (XRD) : Compare crystal structures before/after stress tests to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in purity assays (e.g., elemental analysis vs. HPLC) for this compound?

- Methodology : Cross-validate using:

- ICP-MS : Quantify mercury content independently.

- HPLC with Fluorometric Detection : Detect fluorescein-related impurities at trace levels.

- Synchrotron XRD : Resolve crystallographic purity vs. amorphous contaminants .

Applications in Biological Research

Q. Can Bis(2,2,2-trifluoroacetato-κO)di-mercury Fluorescein serve as a probe for mercury uptake studies in cellular models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.